molecular formula C11H13NS2 B145716 2(3H)-Benzothiazolethione,6-butyl-(9CI) CAS No. 131785-57-4

2(3H)-Benzothiazolethione,6-butyl-(9CI)

Cat. No.: B145716
CAS No.: 131785-57-4
M. Wt: 223.4 g/mol
InChI Key: VVSMPKIKVDRWMP-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolethione,6-butyl-(9CI) is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the butyl group at the 6th position and the thione group at the 2nd position of the benzothiazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolethione,6-butyl-(9CI) can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with butyl bromide under basic conditions. The reaction typically proceeds as follows:

    Step 1: 2-aminothiophenol is reacted with butyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Step 2: The reaction mixture is heated to promote cyclization, leading to the formation of 2(3H)-Benzothiazolethione,6-butyl-(9CI).

Industrial Production Methods

Industrial production of 2(3H)-Benzothiazolethione,6-butyl-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolethione,6-butyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The thione group can be reduced to a thiol group under reducing conditions.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various alkyl or aryl substituted benzothiazoles.

Scientific Research Applications

2(3H)-Benzothiazolethione,6-butyl-(9CI) has several scientific research applications:

Comparison with Similar Compounds

2(3H)-Benzothiazolethione,6-butyl-(9CI) can be compared with other benzothiazole derivatives:

The unique presence of the butyl group and the thione functionality in 2(3H)-Benzothiazolethione,6-butyl-(9CI) distinguishes it from these similar compounds, providing distinct chemical reactivity and biological activity.

Properties

CAS No.

131785-57-4

Molecular Formula

C11H13NS2

Molecular Weight

223.4 g/mol

IUPAC Name

6-butyl-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C11H13NS2/c1-2-3-4-8-5-6-9-10(7-8)14-11(13)12-9/h5-7H,2-4H2,1H3,(H,12,13)

InChI Key

VVSMPKIKVDRWMP-UHFFFAOYSA-N

SMILES

CCCCC1=CC2=C(C=C1)NC(=S)S2

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=S)S2

Synonyms

2(3H)-Benzothiazolethione,6-butyl-(9CI)

Origin of Product

United States

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